Sebaleic Acid-d4
Description
Properties
Molecular Formula |
C₁₈H₂₈D₄O₂ |
|---|---|
Molecular Weight |
284.47 |
Synonyms |
(5Z,8Z)-5,8-Octadecadienoic Acid-d4; (Z,Z)-5,8-Octadecadienoic Acid-d4; cis,cis-5,8-Octadecadienoic Acid-d4; cis-5,cis-8-Octadecadienoic Acid-d4; |
Origin of Product |
United States |
Chemical Synthesis and Isotopic Fidelity Assessment of Sebaleic Acid D4
Methodologies for Regioselective and Stereoselective Synthesis of Sebaleic Acid-d4
The synthesis of deuterated polyunsaturated fatty acids (PUFAs) like this compound can be approached through several established methodologies. A primary challenge is the precise placement (regioselectivity) of deuterium (B1214612) atoms without altering the double bond geometry (stereoselectivity).
One common strategy involves the synthesis from deuterated precursors. This bottom-up approach offers high control over the location of the isotopic labels. For a molecule like sebaleic acid (5,8-octadecadienoic acid), a plausible synthetic route could be adapted from methods used for other deuterated fatty acids, such as deuterated oleic acid. europa.eunih.gov This could involve coupling a deuterated C9 fragment with another deuterated C9 fragment. For instance, a Wittig or similar coupling reaction could be employed between a deuterated aldehyde and a deuterated phosphonium ylide, constructed from smaller, commercially available deuterated building blocks.
Another powerful technique is the direct hydrogen-isotope exchange (HIE) on the unlabeled sebaleic acid molecule. nih.gov Palladium- or platinum-catalyzed HIE reactions can be used to exchange hydrogen atoms for deuterium. nih.govfz-juelich.de To achieve regioselectivity, directing groups can be temporarily installed on the molecule to guide the catalyst to specific C-H bonds. For this compound, the goal is typically to deuterate the bis-allylic position (C-7) and another specific site, which requires careful selection of catalysts and reaction conditions to prevent non-specific labeling or double bond isomerization.
A summary of potential synthetic approaches is presented below.
| Methodology | Description | Advantages | Challenges |
| Synthesis from Deuterated Precursors | Building the sebaleic acid backbone using smaller, pre-deuterated chemical blocks. | High control over deuterium placement (regioselectivity). | Often involves multi-step synthesis, which can be lengthy and may result in lower overall yield. |
| Catalytic Hydrogen-Isotope Exchange (HIE) | Direct exchange of hydrogen for deuterium on the intact sebaleic acid molecule using a metal catalyst (e.g., Pt/C, Pd/C) and a deuterium source (e.g., D₂O). fz-juelich.de | Fewer synthetic steps compared to building-block approaches. | Can lead to a distribution of deuterated species; achieving specific regioselectivity can be difficult without directing groups. nih.gov |
| Directed Catalytic HIE | A variation of HIE where a directing group is temporarily attached to the molecule to guide the catalyst to specific C-H bonds for deuteration. | Improved regioselectivity over non-directed HIE. | Requires additional steps for the addition and removal of the directing group. |
Isotopic Enrichment and Positional Deuteration Analysis Techniques
Following synthesis, it is imperative to verify the isotopic fidelity of this compound. This involves determining the percentage of molecules that have been successfully deuterated (isotopic enrichment) and confirming that the deuterium atoms are in the correct positions (positional analysis).
Mass Spectrometry (MS) is the primary technique for assessing isotopic enrichment. When coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), the mass analyzer can distinguish between the unlabeled compound and its deuterated isotopologues based on their mass-to-charge ratio (m/z). mdpi.com By analyzing the relative intensities of the ion peaks corresponding to the unlabeled (M+0) and the deuterated (M+4) forms, the isotopic enrichment can be accurately calculated. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy is the gold standard for determining the exact location of the deuterium atoms. While ¹H NMR can show the disappearance of signals at specific positions, ²H (Deuterium) NMR directly detects the deuterium nuclei, providing unambiguous confirmation of their positions within the molecular structure. researchgate.netwikipedia.org This technique is crucial for verifying the regioselectivity of the synthesis.
The table below illustrates hypothetical mass spectrometry data for a batch of synthesized this compound, demonstrating high isotopic enrichment.
| Isotopologue | Mass Shift | Theoretical m/z | Observed Relative Abundance (%) | Interpretation |
| Sebaleic Acid | M+0 | 280.24 | 1.2 | Residual unlabeled compound. |
| Sebaleic Acid-d1 | M+1 | 281.25 | 2.5 | Minor species with one deuterium atom. |
| Sebaleic Acid-d2 | M+2 | 282.25 | 3.3 | Minor species with two deuterium atoms. |
| Sebaleic Acid-d3 | M+3 | 283.26 | 4.1 | Minor species with three deuterium atoms. |
| This compound | M+4 | 284.27 | 88.9 | Desired, fully deuterated product. |
Note: This data is illustrative. Actual m/z values would depend on the ionization method.
Chromatographic and Spectroscopic Validation of Synthetic Purity for Research Applications
Beyond isotopic fidelity, the chemical purity of this compound is critical for its use in research. Impurities, such as reaction byproducts or isomers, could interfere with analytical measurements. A combination of chromatographic and spectroscopic methods is employed for comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques used to determine the chemical purity of the final product. researchgate.netjianhaidulab.com A sample of the synthesized this compound is injected into the chromatograph, and a detector measures the signal as compounds elute from the column. A pure sample will ideally show a single, sharp peak at a characteristic retention time. The peak area is proportional to the concentration, allowing for the quantification of purity, often expressed as a percentage. nih.gov
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used alongside chromatography to confirm the identity of the main peak as this compound and to characterize any detected impurities. The fragmentation pattern in MS and the chemical shifts in NMR provide structural information that confirms the compound's identity.
A typical purity analysis report for a batch of this compound might include the following data.
| Analytical Technique | Parameter | Result | Specification |
| HPLC-UV | Purity (by area %) | 99.2% | ≥ 98.0% |
| ¹H NMR | Structural Confirmation | Conforms to structure | Conforms |
| LC-MS | Mass Confirmation (m/z) | 284.27 [M-H]⁻ | Conforms to theoretical mass |
| Isotopic Enrichment (by MS) | % d4 | 88.9% | ≥ 95.0% |
Advanced Analytical Methodologies Employing Sebaleic Acid D4 As an Internal Standard
Quantitative Mass Spectrometry Platforms for Sebacic Acid and its Research-Relevant Metabolites
Mass spectrometry, coupled with chromatographic separation, provides the high sensitivity and specificity required for the analysis of dicarboxylic acids like sebacic acid, which are often present at low concentrations in biological samples. chromatographyonline.com The use of a deuterated internal standard such as Sebacic Acid-d4 is integral to these platforms, as it compensates for variations during sample preparation and analysis. aptochem.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications
LC-MS/MS is a powerful technique for the quantification of dicarboxylic acids in various biofluids, including plasma, urine, and cerebrospinal fluid. longdom.org The use of a stable isotope-labeled internal standard, such as Sebacic Acid-d4, is considered the gold standard in LC-MS/MS bioanalysis to ensure accuracy and precision. bioanalysis-zone.com
In a typical LC-MS/MS workflow, Sebacic Acid-d4 is added to biological samples at a known concentration before sample preparation. longdom.org This allows it to undergo the same extraction, derivatization (if necessary), and ionization processes as the endogenous, non-labeled sebacic acid. By comparing the signal intensity of the analyte to that of the internal standard, precise quantification can be achieved, even in the presence of matrix effects that can suppress or enhance the analyte signal. clearsynth.com For dicarboxylic acids, which can exhibit poor ionization and fragmentation, derivatization strategies are often employed to enhance sensitivity. chromatographyonline.comlongdom.org
One study details a method for analyzing 68 organic acids, including sebacic acid, in urine using LC-QTOF/MS. nih.gov In this method, Sebacic Acid-d4 was used as the internal standard for the quantification of both sebacic acid and suberic acid. nih.gov This highlights the utility of a single deuterated standard for multiple related analytes.
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
GC-MS is a classic and robust technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like dicarboxylic acids, derivatization is a necessary step to increase their volatility. nih.gov Common derivatization approaches include esterification to form more volatile derivatives. nih.gov
Sebacic Acid-d4 is an effective internal standard in GC-MS analysis. It co-elutes with the derivatized sebacic acid, and because it is chemically almost identical, it experiences similar derivatization efficiency and potential for loss during sample workup. lipidmaps.org The mass difference between the deuterated standard and the native analyte allows for their distinct detection by the mass spectrometer. americanlaboratory.com
A study on the quantification of urinary dicarboxylic acids resulting from cholesterol biosynthesis inhibition used sebacic acid as an internal standard. nih.gov While this study did not use the deuterated form, it demonstrates the principle of using a related dicarboxylic acid for internal standardization in a GC-MS method. The use of a deuterated standard like Sebacic Acid-d4 would further enhance the accuracy of such a method by more closely mimicking the analyte's behavior. metbio.net
The following table provides an example of GC-MS parameters that could be used for the analysis of derivatized sebacic acid.
| Parameter | Value |
| Column | DB-5 (30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Initial Oven Temperature | 60°C |
| Temperature Ramp | 3-4 K/min |
| Final Oven Temperature | 280-290°C |
| Detection Mode | Negative Ion Chemical Ionization (NICI) with Selected Ion Monitoring (SIM) |
| Data adapted from nih.govnist.gov. |
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) Implementations
Supercritical fluid chromatography (SFC) is a separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. mdpi.com SFC can be advantageous for the analysis of lipids and other hydrophobic molecules, offering high efficiency and speed. researchgate.netresearchgate.net When coupled with mass spectrometry, SFC-MS becomes a powerful tool for complex mixture analysis. researchgate.net
The application of SFC-MS for the routine analysis of dicarboxylic acids like sebacic acid is less common than LC-MS/MS or GC-MS. However, its potential for separating isomers and analyzing complex lipid profiles makes it a promising area of research. nih.gov In an SFC-MS method, Sebacic Acid-d4 would serve as an ideal internal standard, similar to its role in LC-MS/MS, to correct for variability in injection and ionization. researchgate.net The use of a deuterated standard is crucial for ensuring quantitative accuracy in high-throughput SFC-MS analyses. researchgate.net
Principles and Application of Isotope Dilution Mass Spectrometry for Absolute Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for achieving the highest level of accuracy in quantitative measurements. The core principle of IDMS involves the use of a stable, isotopically labeled version of the analyte as an internal standard. nih.gov Sebacic Acid-d4 is an exemplary internal standard for the IDMS of sebacic acid.
In practice, a known amount of Sebacic Acid-d4 is added to a sample containing an unknown amount of endogenous sebacic acid. umsl.edu The mixture is then processed and analyzed by mass spectrometry. The instrument measures the ratio of the signal from the natural analyte to the signal from the isotopically labeled standard. nih.gov Because the labeled and unlabeled forms are chemically identical, they behave the same way during extraction, derivatization, chromatography, and ionization. aptochem.com This co-behavior effectively cancels out any analytical variability, allowing for a highly accurate calculation of the analyte's concentration based on the measured isotope ratio and the known amount of added standard.
The key advantages of using Sebacic Acid-d4 in IDMS include:
Correction for Sample Loss: Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard, leaving the ratio of the two unchanged.
Compensation for Matrix Effects: Signal suppression or enhancement in the mass spectrometer's ion source affects both the analyte and the internal standard equally, thus preserving the accuracy of the measured ratio. clearsynth.com
Improved Precision and Accuracy: By minimizing the impact of analytical variations, IDMS with a deuterated standard like Sebacic Acid-d4 provides superior precision and accuracy compared to other quantification methods. clearsynth.com
Rigorous Method Validation Parameters in Deuterated Internal Standard Applications
The use of deuterated internal standards like Sebacic Acid-d4 is a cornerstone of robust bioanalytical method validation. Regulatory guidelines, such as those from the FDA and the principles outlined by organizations like GTFCh, emphasize the importance of thorough validation to ensure the reliability of analytical data. gtfch.org
Assessment of Accuracy, Precision, and Linearity in Complex Research Matrices
Method validation for quantitative assays using Sebacic Acid-d4 as an internal standard must rigorously assess several key parameters, particularly in complex biological matrices like plasma, urine, or tissue. mdpi.com
Accuracy is determined by comparing the measured concentration of an analyte in a quality control (QC) sample to its known, true concentration. It is typically expressed as a percentage of the nominal value. For a method to be considered accurate, the mean value should be within a specified percentage of the actual value, often ±15% (or ±20% at the lower limit of quantification).
Precision measures the degree of scatter or variability between repeated measurements of the same sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Precision is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). As with accuracy, the CV should generally not exceed 15% (or 20% at the LLOQ).
Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte in the sample. A calibration curve is generated by analyzing a series of standards with known concentrations. The relationship between the concentration and the instrument response is then evaluated, typically using a linear regression model. A high coefficient of determination (r²), usually greater than 0.99, is indicative of good linearity. chromatographyonline.com
The following table summarizes typical acceptance criteria for these validation parameters in bioanalytical methods.
| Parameter | Acceptance Criteria |
| Accuracy | Mean concentration within ±15% of nominal value (±20% at LLOQ) |
| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Linearity | Coefficient of determination (r²) ≥ 0.99 |
| These criteria are based on general bioanalytical method validation guidelines. |
The use of a high-quality deuterated internal standard like Sebacic Acid-d4 is instrumental in meeting these stringent validation requirements. It helps to minimize the variability that can arise from the complex nature of biological samples, thereby ensuring the production of reliable and reproducible quantitative data. bioanalysis-zone.com
Determination of Limits of Detection and Quantification for Sebaleic Acid-d4
The limits of detection (LOD) and quantification (LOQ) are fundamental performance characteristics of any quantitative analytical method. They define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. While specific LOD and LOQ values are method-dependent and influenced by the instrumentation, sample matrix, and preparation protocol, the principles for their determination are well-established.
For methods employing this compound as an internal standard for the quantification of sebaleic acid and other fatty acids, the LOD and LOQ are typically determined for the target analytes, not the internal standard itself, as the internal standard is added at a known concentration. However, establishing the performance of the analytical method at low concentrations is crucial. In a typical scenario, the LOD is determined as the concentration that produces a signal-to-noise ratio (S/N) of at least 3, while the LOQ is established at an S/N ratio of 10 or more, with acceptable precision and accuracy.
While a specific data table for the LOD and LOQ of this compound is not broadly published, as it serves as a tool for quantification rather than the primary analyte of interest, we can refer to methodologies for similar fatty acids to illustrate the expected performance. For instance, in a comprehensive analysis of fatty acids using gas chromatography-mass spectrometry (GC-MS), LOQs for various fatty acids were reported to be in the range of 7.6 to 91.8 ng/mL. mdpi.com Another sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for a range of lipids reported LOQ values between 0.003 and 14.88 ng/mL. unitn.it It is reasonable to expect that a well-optimized method using this compound would allow for the quantification of sebaleic acid within a similar low ng/mL range.
Table 1: Illustrative Limits of Detection (LOD) and Quantification (LOQ) for Fatty Acids in Mass Spectrometric Analysis
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Various Fatty Acids | GC-MS | S/N > 3 | 7.6 - 91.8 ng/mL |
| 33 Different Lipids | LC-MS/MS | - | 0.003 - 14.88 ng/mL |
This table is illustrative and based on data for various fatty acids to provide context for the expected performance of methods analyzing sebaleic acid using a deuterated internal standard. Specific values for sebaleic acid would need to be determined experimentally for a given analytical method.
The determination of these limits involves preparing a series of calibration standards with decreasing concentrations of the analyte (e.g., sebaleic acid) and a constant concentration of the internal standard (this compound). The response ratio of the analyte to the internal standard is then plotted against the analyte concentration to generate a calibration curve. The lowest concentration on this curve that meets the predefined criteria for precision and accuracy is then designated as the LOQ.
Optimized Strategies for Sample Preparation and Derivatization for Mass Spectrometric Analysis in Research Contexts
The primary goal of sample preparation in lipidomics is to efficiently extract the analytes of interest from the sample matrix while minimizing interferences and analyte loss. The use of a deuterated internal standard like this compound from the initial stages of sample preparation is critical to correct for any variability during the extraction and subsequent steps. nih.gov
Sample Preparation:
A common procedure for the extraction of free fatty acids, including sebaleic acid, from biological samples such as sebum, plasma, or tissues involves a liquid-liquid extraction. nih.govnih.gov A modified Folch or Bligh-Dyer extraction is often employed. nih.gov
A typical workflow would involve:
Homogenization: The biological sample is homogenized in a suitable solvent, often methanol (B129727).
Spiking with Internal Standard: A known amount of this compound solution is added to the homogenate at the earliest stage to ensure it undergoes the same processing as the endogenous analyte. nih.gov
Extraction: A biphasic solvent system, such as chloroform/methanol/water or isooctane/methanol, is used to partition the lipids into the organic phase. nih.govjianhaidulab.com Acidification of the mixture with an acid like hydrochloric acid can improve the extraction efficiency of free fatty acids. nih.gov
Phase Separation: The mixture is centrifuged to achieve clear separation of the aqueous and organic layers.
Collection and Evaporation: The organic layer containing the lipids is carefully collected and the solvent is evaporated under a stream of nitrogen to prevent oxidation.
Derivatization:
For analysis by gas chromatography-mass spectrometry (GC-MS), fatty acids require derivatization to increase their volatility and improve their chromatographic behavior. nih.gov Common derivatization strategies involve converting the carboxylic acid group to a less polar ester.
Methylation: Formation of fatty acid methyl esters (FAMEs) is a widely used technique. Reagents such as boron trifluoride in methanol (BF3-MeOH) or acidic methanol can be used. mdpi.com
Pentafluorobenzyl (PFB) Esterification: For enhanced sensitivity, especially in electron capture negative ionization (ECNI) mode, derivatization to PFB esters using reagents like pentafluorobenzyl bromide (PFB-Br) is employed. nih.gov This method has been shown to have high derivatization efficiencies of around 80-85%. nih.gov
For liquid chromatography-mass spectrometry (LC-MS) analysis, derivatization is not always necessary as the analytes can be directly ionized. shimadzu.com However, in some cases, derivatization can be used to enhance ionization efficiency and improve sensitivity. nih.gov
Table 2: Overview of Sample Preparation and Derivatization Strategies
| Step | Technique | Reagents/Solvents | Purpose |
| Extraction | Liquid-Liquid Extraction | Chloroform/Methanol/Water or Isooctane/Methanol | Isolate lipids from the sample matrix. |
| Derivatization (for GC-MS) | Methylation | Boron trifluoride in methanol (BF3-MeOH) | Increase volatility for GC analysis. |
| Pentafluorobenzyl (PFB) Esterification | Pentafluorobenzyl bromide (PFB-Br) | Enhance sensitivity in GC-MS (ECNI). |
The choice of the specific sample preparation and derivatization strategy depends on the research context, the nature of the sample matrix, the concentration of the analyte, and the analytical platform being used. The inclusion of this compound as an internal standard throughout this process is paramount for achieving the high levels of accuracy and precision required in advanced analytical methodologies.
Elucidating Metabolic Pathways and Fluxes Using Sebaleic Acid D4 Tracers
Application in Quantitative Metabolic Flux Analysis (MFA)
Quantitative Metabolic Flux Analysis (MFA) is a methodology used to determine the rates of metabolic reactions within a cell or organism. nih.gov The application of stable isotope tracers like Sebaleic Acid-d4 is central to modern MFA, providing the empirical data needed to understand the functional state of metabolic networks. nih.govresearchgate.net Unlike "snapshot" measurements of metabolite concentrations, isotope tracing provides critical information on the dynamic nature of lipid metabolism. researchgate.net
Steady-state MFA is a widely used approach that relies on the principle of isotopic equilibrium. bioscientifica.com In this method, a stable isotope tracer, such as this compound, is administered at a constant rate until the isotopic enrichment in the precursor and product pools reaches a plateau. bioscientifica.com At this isotopic steady state, the rate at which the labeled tracer appears in the circulation is equal to the rate at which it is removed, allowing for the calculation of the metabolic flux of the corresponding unlabeled molecule (the tracee). bioscientifica.comnih.gov
The primary methods for evaluating substrate metabolism using isotopic tracers are tracer dilution, incorporation, and conversion. nih.gov
Tracer Dilution: Measures the rate of appearance of a substance into the bloodstream by monitoring how much the infused tracer is diluted by the body's own production of the substance. nih.gov
Tracer Incorporation: Tracks the tracer as it is used as a precursor to synthesize a more complex molecule, measuring the rate of synthesis by monitoring the tracer's appearance in the product over time. nih.gov
Tracer Conversion: Follows the transformation of the tracer into a different metabolic product. nih.gov
In the context of this compound, a steady-state infusion could be used to quantify its rate of appearance from precursor pools or its rate of uptake and utilization by various tissues. The analysis is typically performed by interfacing gas chromatography (GC) or liquid chromatography (LC) with mass spectrometry (MS) to measure the ratio of the labeled tracer to the unlabeled tracee. bioscientifica.com
Table 1: Comparison of Steady-State and Non-Steady-State Metabolic Flux Analysis
| Feature | Steady-State MFA | Non-Steady-State MFA (INST-MFA) |
|---|---|---|
| Experimental Condition | Isotopic enrichment is constant over time (plateau). bioscientifica.com | Isotopic enrichment changes over time. frontiersin.org |
| Data Collection | Samples collected after achieving isotopic steady state. bioscientifica.com | Time-resolved measurements taken before steady state is reached. frontiersin.org |
| Primary Output | Provides a single snapshot of metabolic fluxes under a specific condition. nih.gov | Provides dynamic information about how fluxes change over time. frontiersin.org |
| Applicability | Ideal for systems that can reach a steady state, such as continuous cell cultures or constant infusion studies in vivo. nih.gov | Necessary for systems that do not reach a steady state or where transient dynamics are of interest. frontiersin.org |
| Complexity | Computationally less intensive. | Computationally more complex, requiring more sophisticated models. nih.gov |
For many biological systems, achieving a true metabolic and isotopic steady state is not feasible or desirable. Isotopically non-stationary metabolic flux analysis (INST-MFA) was developed to overcome this limitation. frontiersin.org This approach involves performing time-resolved measurements of isotopic labeling patterns as the tracer is being incorporated and distributed throughout the metabolic network, before a steady state is reached. frontiersin.org
Dynamic lipidomics using stable isotopes like this compound allows for the quantification of the kinetics of lipid synthesis and turnover. nih.govresearchgate.net This is particularly valuable for studying pathways that are regulated over short time scales or in response to specific stimuli. By tracking the time course of this compound incorporation into various lipid species and its conversion into downstream metabolites, researchers can construct kinetic models that describe the dynamic behavior of the system. nih.gov This provides a much richer understanding of metabolic regulation than steady-state measurements alone.
The data generated from both steady-state and non-steady-state isotopic labeling experiments are complex. To translate these data into meaningful flux values, computational modeling is essential. nih.gov MFA models use a defined metabolic network map and the measured mass isotopomer distributions (MIDs) of key metabolites to solve for the unknown intracellular fluxes. nih.gov
These models are based on a system of algebraic and differential equations that describe the flow of atoms through the network. youtube.com Software platforms and algorithms, such as those based on Elementary Metabolite Units (EMU) or the Isotopically Non-stationary MFA (INCA) platform, have been developed to handle the complexity of these calculations. nih.gov For a given metabolic network, the model predicts the expected labeling patterns for a set of fluxes; by iterating and minimizing the difference between the predicted and experimentally measured labeling patterns, the most likely set of fluxes can be estimated. nih.govyoutube.com The use of this compound as a tracer would provide crucial data points to constrain such models, enabling the precise quantification of fluxes through pathways involving this specific fatty acid.
Tracing De Novo Lipogenesis and Fatty Acid Desaturation/Elongation Pathways Involving Sebaleic Acid
De novo lipogenesis (DNL) is the metabolic pathway for synthesizing fatty acids from non-lipid precursors like carbohydrates. nih.govnih.gov Sebaleic acid is a unique polyunsaturated fatty acid found as a major component of human sebum, the oily secretion of sebaceous glands. wikipedia.orgnih.gov It is not obtained from the diet but is synthesized de novo within these specialized glands. hippocratesusa.com Using this compound allows for the direct tracing of its unique biosynthetic and metabolic pathways.
The biosynthesis of sebaleic acid is a multi-step process specific to human sebaceous glands. plasticsurgerykey.comnih.gov This pathway begins with palmitic acid, a common saturated fatty acid.
Desaturation: The enzyme Delta-6 desaturase (FADS2), which is highly expressed in sebocytes, converts palmitic acid into sapienic acid (16:1Δ6). plasticsurgerykey.comcaymanchem.comnih.gov This reaction is unique because in most other tissues, FADS2 acts on different fatty acid substrates. plasticsurgerykey.com
Elongation and Desaturation: Sapienic acid is then elongated by two carbons and subsequently desaturated by the enzyme FADS1 to yield sebaleic acid (18:2Δ5,8). plasticsurgerykey.comnih.govcaymanchem.com
By administering a labeled precursor like d4-palmitic acid or d4-sapienic acid, researchers could quantify the flux through each step of this pathway. Conversely, using this compound as the tracer allows for the investigation of its subsequent metabolic fate without confounding signals from its ongoing synthesis.
Table 2: Biosynthetic Pathway of Sebaleic Acid
| Precursor | Enzyme | Product | Description |
|---|---|---|---|
| Palmitic Acid (16:0) | Delta-6 Desaturase (FADS2) | Sapienic Acid (16:1Δ6) | Desaturation of palmitic acid at the Δ6 position, a reaction highly specific to sebaceous glands. plasticsurgerykey.comnih.gov |
| Sapienic Acid (16:1Δ6) | Elongase / FADS1 | Sebaleic Acid (18:2Δ5,8) | Elongation of sapienic acid by two carbons, followed by a FADS1-mediated desaturation. plasticsurgerykey.comnih.gov |
Once synthesized, sebaleic acid does not simply accumulate; it can be further metabolized into biologically active molecules. Research has shown that human neutrophils can convert sebaleic acid into several oxidized and oxygenated products. nih.govnih.gov This conversion is significant because the resulting metabolites can act as potent chemoattractants for immune cells, suggesting a role for sebum-derived lipids in inflammatory skin conditions. nih.govnih.gov
The primary metabolic route is initiated by the 5-lipoxygenase (5-LO) enzyme, which is analogous to its action on arachidonic acid. nih.gov This leads to a cascade of products. Using this compound as a tracer, followed by mass spectrometry analysis, would enable researchers to precisely track and quantify the formation rates of these specific metabolites, clarifying the flux through this inflammatory pathway.
Table 3: Known Oxidized and Oxygenated Metabolites of Sebaleic Acid
| Metabolite | Abbreviation | Precursor | Description |
|---|---|---|---|
| 5-hydroxy-(6E,8Z)-octadecadienoic acid | 5-HODE | Sebaleic Acid | Formed by the action of 5-lipoxygenase on sebaleic acid. nih.gov |
| 5-oxo-(6E,8Z)-octadecadienoic acid | 5-oxo-ODE | 5-HODE | Formed from 5-HODE by 5-hydroxyeicosanoid dehydrogenase in neutrophils and keratinocytes. It is a potent chemoattractant. nih.govnih.gov |
| 5S,18-dihydroxy-(6E,8Z)-octadecadienoic acid | 5,18-diHODE | Sebaleic Acid | An ω-oxidation product of sebaleic acid metabolism. nih.govresearchgate.net |
| 5-oxo-18-hydroxy-(6E,8Z)-octadecadienoic acid | 5-oxo-18-HODE | Sebaleic Acid | Another ω-oxidation product of sebaleic acid metabolism. nih.govresearchgate.net |
Isotopic Tracing in Cellular and Subcellular Lipid Remodeling Studies
Isotopic tracing with this compound is a valuable technique for dissecting the intricate processes of lipid remodeling at both the cellular and subcellular levels. Lipid remodeling refers to the continuous modification of existing lipid molecules within membranes and lipid droplets, a process crucial for maintaining cellular homeostasis, signaling, and adaptation to environmental changes. When this compound is introduced to a cellular system, it can be incorporated into various complex lipids, such as phospholipids (B1166683), triacylglycerols, and wax esters. plasticsurgerykey.com By tracking the appearance of the d4-label in these different lipid classes over time, researchers can elucidate the dynamics of lipid trafficking and remodeling.
At the cellular level, studies can be designed to investigate how different cell types handle sebaleic acid. For example, by incubating keratinocytes and sebocytes with this compound, one could compare the rates of its incorporation into cellular lipids and its conversion to various metabolites. This could reveal cell-type-specific differences in lipid metabolism.
Subcellularly, the movement of this compound between different organelles can be traced. Following its uptake, the labeled fatty acid might first be activated to its CoA thioester in the cytoplasm. From there, it could be transported to the endoplasmic reticulum for incorporation into phospholipids and triacylglycerols, or to lipid droplets for storage. By isolating different subcellular fractions (e.g., mitochondria, endoplasmic reticulum, lipid droplets) at various time points after the introduction of the tracer, the distribution of this compound and its labeled metabolites can be determined, providing insights into the subcellular organization of lipid metabolism.
The following table illustrates hypothetical data from an experiment tracing the incorporation of this compound into different lipid classes in cultured human sebocytes over a 24-hour period.
| Time (hours) | Free this compound (pmol/mg protein) | d4-Phosphatidylcholine (pmol/mg protein) | d4-Triacylglycerol (pmol/mg protein) | d4-Wax Ester (pmol/mg protein) |
| 0 | 1000 | 0 | 0 | 0 |
| 1 | 750 | 50 | 150 | 50 |
| 4 | 400 | 120 | 350 | 130 |
| 12 | 150 | 180 | 500 | 170 |
| 24 | 50 | 200 | 550 | 200 |
This table is interactive. You can sort the data by clicking on the column headers.
Interpretation of Isotopic Labeling Patterns for Mechanistic Insights into Lipid Dynamics
The patterns of isotopic labeling that emerge from experiments using this compound provide a wealth of information for deducing the mechanisms of lipid dynamics. The rate of appearance of the d4 label in different lipid species reflects the activity of the enzymes responsible for their synthesis. For example, a rapid incorporation of this compound into triacylglycerols would suggest a high rate of triacylglycerol synthesis.
Furthermore, the distribution of the d4 label among different lipid classes can reveal the preferred pathways for sebaleic acid metabolism. If the majority of the label is found in phospholipids, it would indicate that sebaleic acid is primarily used for membrane synthesis. Conversely, if the label accumulates in triacylglycerols, it would suggest a primary role in energy storage.
The analysis of labeled metabolites of this compound is particularly insightful. For instance, the detection of d4-labeled 5-HODE and 5-oxo-ODE in neutrophils after incubation with this compound would provide direct evidence for the activity of the 5-lipoxygenase pathway on this specific fatty acid. nih.gov The relative abundance of these labeled metabolites can also offer clues about the regulation of this pathway under different physiological or pathological conditions.
Consider a hypothetical study comparing the metabolism of this compound in control versus inflamed skin tissue. The following table presents potential findings for the abundance of key labeled metabolites.
| Labeled Metabolite | Control Skin (relative abundance) | Inflamed Skin (relative abundance) |
| This compound | ++++ | ++ |
| 5-HODE-d4 | + | +++ |
| 5-oxo-ODE-d4 | +/- | ++ |
| d4-Triacylglycerols | +++ | + |
This table is interactive. You can sort the data by clicking on the column headers.
In this hypothetical scenario, the decrease in unincorporated this compound in inflamed skin, coupled with the increase in its 5-lipoxygenase products (5-HODE-d4 and 5-oxo-ODE-d4), would strongly suggest an upregulation of this inflammatory pathway. The lower levels of d4-triacylglycerols might indicate a shift away from lipid storage and towards the production of pro-inflammatory mediators. By carefully designing experiments and interpreting the resulting isotopic labeling patterns, researchers can gain deep mechanistic insights into the dynamic and complex world of lipid metabolism.
Integration of Sebaleic Acid D4 into Comprehensive Lipidomics Research
Contribution to Targeted and Untargeted Lipidomics Profiling Strategies
The use of stable isotope-labeled internal standards is a cornerstone of modern mass spectrometry. sigmaaldrich.com Sebaleic Acid-d4 offers significant advantages for both targeted and untargeted lipidomics due to its chemical similarity to the endogenous analyte and its distinct mass.
In targeted lipidomics , the goal is to accurately quantify a specific, predefined set of lipids. This compound is an ideal internal standard for the quantification of endogenous sebaleic acid. Added to a sample at a known concentration, it co-elutes with the non-labeled (native) sebaleic acid during liquid chromatography (LC) and experiences similar ionization efficiency in the mass spectrometer. Because the deuterium (B1214612) atoms add mass, the mass spectrometer can distinguish between the standard (d4) and the native compound. By comparing the signal intensity of the native sebaleic acid to that of the known amount of this compound, researchers can calculate the absolute concentration of the native lipid with high precision and accuracy, correcting for sample loss during extraction and variability in instrument response.
In untargeted lipidomics , which aims to measure as many lipids as possible in a sample simultaneously, this compound plays a multifaceted role. While it is used directly to quantify sebaleic acid, it also serves as a crucial quality control marker. Its consistent retention time and signal intensity across a batch of samples confirm the stability and reproducibility of the analytical run. In studies where thousands of lipid species are analyzed, deuterated standards help to normalize the data, reducing technical variability between samples and allowing for more reliable relative quantification of other lipids in the same class. nih.gov This ensures that observed differences between sample groups are biological rather than technical artifacts.
Role in the Development of Lipidomic Databases and Advanced Analytical Workflows
The expansion of lipidomics has led to the development of extensive lipidomic databases and sophisticated analytical workflows designed to automate lipid identification and quantification. nih.govnih.gov The inclusion of well-characterized standards like this compound is fundamental to the utility and accuracy of these resources.
Lipidomic databases, such as LIPID MAPS, store comprehensive information on thousands of lipids, including their structure, mass, and mass spectrometry fragmentation patterns. nih.gov For a deuterated standard like this compound, a database entry would include its precise monoisotopic mass, the positions of the deuterium labels, and its expected fragmentation ions. This information allows analytical software to automatically identify the internal standard in a complex dataset.
Advanced analytical workflows leverage these databases for high-throughput analysis. youtube.com When this compound is used in an experiment, the workflow software can:
Confirm Identity: Match the measured mass and retention time to the database entry for this compound to verify its presence.
Automate Quantification: Use the signal of the identified this compound to automatically calculate the concentration of endogenous sebaleic acid.
Perform Quality Control: Flag any samples where the signal or retention time of this compound deviates significantly from the expected values, indicating a potential issue with that specific sample analysis.
The guaranteed purity and concentration of commercially available deuterated standards are critical for this purpose, ensuring that the data used to build and validate these workflows is reliable. caymanchem.comavantiresearch.com
Table 1: Database Parameters for this compound
| Parameter | Value/Description | Purpose in Analytical Workflows |
|---|---|---|
| Compound Name | This compound | Unique identifier for the internal standard. |
| Chemical Formula | C₁₈H₂₆D₄O₂ | Defines the elemental composition. |
| Exact Mass | 298.2654 | Allows for high-resolution mass spectrometers to distinguish it from other molecules. |
| Endogenous Analog | Sebaleic Acid (C₁₈H₃₀O₂) | Links the standard to the target analyte for quantification. |
| Mass Difference | +4.0251 Da | The key feature used by software to differentiate the standard from the native lipid. |
| Purity | ≥98% isotopic purity | Ensures minimal interference from unlabeled or partially labeled species. |
| Fragmentation Data | MS/MS spectra | Confirms the structural identity of the lipid during analysis. |
Multi-Omics Integration for Systems-Level Understanding of Lipid Metabolism in Research Models
The use of deuterated internal standards like this compound provides the high-quality, quantitative lipidomics data necessary for robust multi-omics studies. e-enm.org For example, in a research model of a metabolic disease, scientists might observe changes in the expression of genes (transcriptomics) or proteins (proteomics) involved in fatty acid metabolism. To understand the functional consequence of these changes, they need to accurately measure the downstream lipids.
By providing precise measurements of key lipids like sebaleic acid, this compound enables researchers to:
Correlate Data Layers: Reliably correlate the concentration of sebaleic acid with the expression levels of a specific fatty acid desaturase enzyme.
Build Accurate Models: Construct metabolic models that accurately reflect the flow of metabolites through pathways. e-enm.org
Identify Dysregulation: Pinpoint how genetic mutations or environmental factors lead to specific changes in lipid profiles, offering a holistic view of metabolic dysregulation. embopress.org
Without the quantitative rigor provided by standards like this compound, the lipidomics data would be less reliable, weakening the entire systems biology approach and potentially obscuring important biological insights.
Advancements in Data Processing and Bioinformatics for Deuterated Lipid Analysis
The increasing complexity of lipidomics experiments necessitates sophisticated data processing and bioinformatics tools. nih.gov The analysis of data containing deuterated standards like this compound requires specific software capabilities to ensure correct interpretation.
Modern bioinformatics platforms for lipidomics (e.g., SimLipid, LipidXplorer, MZmine) incorporate algorithms designed to handle stable isotope-labeled data. nih.govyoutube.comclipidomics.com Key functionalities include:
Isotope and Adduct Deconvolution: Software must be able to distinguish the monoisotopic peak of this compound from its own natural ¹³C isotopes and from potential adducts (e.g., sodium, potassium).
Peak Pairing: Algorithms can automatically find pairs of peaks that have the expected mass difference between the deuterated standard and the native lipid, facilitating rapid identification.
Retention Time Correction: The retention time of this compound can be used as an anchor to correct for small shifts in chromatography across a large batch of samples, improving alignment and comparison.
Automated Normalization and Quantification: Once the standard is identified, the software uses its signal to normalize the data and perform quantitative calculations, generating a final, processed data table. youtube.com
The challenge of potential deuterium loss or exchange, although generally low for C-D bonds, is another area of bioinformatic consideration. sigmaaldrich.com Advanced software may include modules to check for the presence of partially deuterated species (d1, d2, d3), which could indicate instability and compromise quantification if not accounted for.
Table 2: Bioinformatics Tools in Deuterated Lipid Analysis
| Software Tool | Relevant Functionality | Application to this compound |
|---|---|---|
| MS-DIAL | Automated peak identification, alignment, and annotation. | Identifies this compound based on its accurate mass and retention time. |
| LipidXplorer | Shotgun lipidomics data analysis from raw spectra. clipidomics.com | Identifies and quantifies lipids by recognizing molecular fragments of the standard. |
| SimLipid | LC-MS peak picking and database searching. youtube.com | Matches experimental MS/MS spectra against an in-silico fragmentation database for this compound. |
| MetaboAnalyst | Statistical analysis and pathway enrichment. youtube.com | Uses the quantified sebaleic acid data to identify statistically significant changes and affected metabolic pathways. |
Future Directions and Emerging Research Applications of Sebaleic Acid D4
Exploration of Isotopic Effects on Fatty Acid Stability and Reactivity in Biological Systems
The introduction of deuterium (B1214612) into sebaleic acid is expected to significantly alter its chemical stability and reactivity due to the kinetic isotope effect. Deuterium forms a stronger covalent bond with carbon than protium (B1232500) (the common isotope of hydrogen). This increased bond strength can slow down or inhibit chemical reactions that involve the cleavage of a carbon-hydrogen bond, a common step in fatty acid metabolism and degradation.
Research into deuterated polyunsaturated fatty acids (PUFAs) has demonstrated that site-specific deuteration can dramatically slow lipid peroxidation. wikipedia.orgnih.gov This process, a chain reaction of oxidative degradation, is implicated in cellular damage and various pathologies. By replacing the bis-allylic hydrogens in a PUFA with deuterium, the rate-limiting step of hydrogen abstraction is significantly slowed, thereby protecting the fatty acid from oxidation. nih.gov
Future research on Sebaleic Acid-d4 will likely focus on quantifying this enhanced stability. Key research questions will include determining the precise kinetic isotope effect for various enzymatic and non-enzymatic reactions involving this compound. This could have significant implications for understanding the role of sebaleic acid in skin health and disease. For instance, by stabilizing sebaleic acid against oxidative stress on the skin, this compound could help to elucidate the mechanisms of inflammatory skin conditions where lipid peroxidation is a contributing factor.
Table 1: Potential Isotopic Effects on this compound Stability and Reactivity
| Studied Parameter | Expected Effect of Deuteration in this compound | Potential Research Implication |
| Rate of Lipid Peroxidation | Significantly Decreased | Elucidation of oxidative stress mechanisms in skin biology. |
| Enzymatic Metabolism (e.g., by lipoxygenases) | Potentially Altered Reaction Rates | Understanding the metabolic fate of sebaleic acid and the function of its metabolites. |
| Half-life in Biological Systems | Potentially Increased | Development of longer-lasting research probes. |
| Incorporation into Complex Lipids | Unchanged | Use as a stable tracer for lipid synthesis and turnover. |
Development of Novel Tracer Methodologies for Elucidating Complex Lipid Structures and Functions
This compound is an ideal candidate for use as a metabolic tracer. Unlike radioactive isotopes, stable isotopes like deuterium are non-hazardous and can be used in a wider range of experimental settings, including human studies. nih.gov When introduced into a biological system, this compound will participate in the same metabolic pathways as its natural counterpart, becoming incorporated into more complex lipid structures such as triglycerides, phospholipids (B1166683), and cholesterol esters.
The development of advanced analytical techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows for the sensitive and specific detection of deuterated molecules. nih.govmdpi.com By tracking the incorporation and turnover of the deuterium label from this compound into various lipid species, researchers can gain unprecedented insights into the dynamics of lipid metabolism.
Future applications in this area will likely involve the use of this compound in pulse-chase experiments to measure the rates of lipid synthesis, transport, and degradation in different tissues and cell types. This could be particularly valuable in studying the unique lipid environment of the skin and its role in maintaining barrier function and modulating immune responses. Furthermore, dual-labeling techniques, where this compound is co-administered with another isotopically labeled lipid (e.g., a 13C-labeled fatty acid), could allow for the simultaneous comparison of the metabolic fates of different fatty acids. nih.gov
Advanced Computational Modeling and Simulation for Metabolic Flux Analysis with Deuterated Tracers
The quantitative data obtained from tracer studies with this compound can be integrated into computational models to perform metabolic flux analysis (MFA). nih.govumd.edu MFA is a powerful technique used to determine the rates (fluxes) of reactions throughout a metabolic network. By feeding the system with a deuterated substrate like this compound and measuring the distribution of the deuterium label in various metabolites, researchers can construct a detailed map of metabolic activity.
Advanced computational frameworks are being developed to handle the complexity of metabolic networks and the large datasets generated by modern analytical platforms. frontiersin.org These models can simulate different physiological or pathological conditions, allowing for in silico predictions of how metabolic fluxes might change in response to various stimuli.
The application of MFA with this compound could provide a quantitative understanding of sebum production and metabolism. For example, it could be used to investigate how factors like diet, hormonal changes, or genetic predispositions affect the flow of metabolites through lipid synthesis pathways in sebaceous glands. This knowledge could be instrumental in developing targeted therapies for conditions related to abnormal sebum production, such as acne or seborrheic dermatitis.
Table 2: Potential Applications of this compound in Metabolic Flux Analysis
| Research Area | Potential Use of this compound | Expected Outcome |
| Dermatology | Tracing sebum synthesis pathways. | Quantification of sebaleic acid production and turnover rates in skin. |
| Inflammatory Diseases | Investigating the role of sebaleic acid metabolites in inflammation. | Elucidation of the contribution of sebaleic acid to inflammatory processes. |
| Drug Development | Assessing the impact of therapeutic agents on lipid metabolism. | Understanding the mechanism of action of drugs targeting lipid pathways. |
Expansion into Novel Biological Systems and Diverse Research Models for Lipid Metabolism Studies
The utility of this compound is not limited to the study of skin biology. As a unique fatty acid, its metabolic fate in other biological systems is of significant interest. Future research will likely see the expansion of this compound use into a variety of research models, from cell cultures to whole organisms.
In vitro studies using cell lines such as keratinocytes or sebocytes can provide a controlled environment to dissect the specific enzymatic pathways that metabolize sebaleic acid. acs.org Animal models, ranging from rodents to larger mammals, can be used to study the systemic distribution and metabolic effects of this compound in a whole-body context. researchgate.netnih.gov For instance, feeding animals a diet supplemented with this compound could reveal its impact on lipid profiles in various tissues, such as the liver, adipose tissue, and brain.
Furthermore, the development of "humanized" research models, such as skin organoids or xenografts of human skin onto immunocompromised animals, will offer powerful platforms to study the role of sebaleic acid in a more physiologically relevant context. The use of this compound in these advanced models will enable researchers to bridge the gap between basic science and clinical application, ultimately leading to a deeper understanding of human lipid metabolism and its role in health and disease.
Q & A
Basic Research Questions
Q. What are the validated experimental protocols for synthesizing and characterizing Sebaleic Acid-d4 in isotopic purity?
- Methodological Answer : Synthesis typically involves deuterium exchange or labeled precursor incorporation under controlled conditions (e.g., acidic/basic catalysis). Characterization requires triangulation of techniques :
- NMR spectroscopy (¹H, ²H, and ¹³C) to confirm deuterium incorporation and positional specificity .
- Mass spectrometry (MS) for isotopic enrichment verification (e.g., ≥98% deuterium at specified positions) .
- HPLC with UV/RI detection to assess purity and rule out non-deuterated byproducts .
Q. How should researchers design baseline experiments to assess this compound stability under varying storage conditions?
- Experimental Design :
- Variables : Temperature (-20°C, 4°C, 25°C), humidity (0–80%), and light exposure.
- Metrics : Monitor isotopic integrity via time-resolved NMR and degradation via LC-MS at intervals (0, 7, 30 days) .
- Controls : Include inert atmosphere (N₂) vials to isolate oxidative degradation .
Advanced Research Questions
Q. What methodologies resolve contradictions in reported isotopic effects of this compound on enzyme binding kinetics?
- Analytical Framework :
Meta-analysis : Compare studies using tools like PRISMA guidelines , noting differences in:
- Enzyme sources (e.g., mammalian vs. microbial lipases).
- Assay conditions (pH, ionic strength) .
In Silico Modeling : Perform molecular dynamics simulations to quantify deuterium’s impact on hydrogen bonding and active-site interactions .
Experimental Replication : Standardize assays using ITC (Isothermal Titration Calorimetry) to measure binding thermodynamics, controlling for isotopic solvent effects (e.g., D₂O vs. H₂O) .
- Key Consideration : Distinguish primary isotopic effects (C-D vs. C-H bond strength) from secondary solvent effects .
Q. How can researchers optimize reaction conditions for this compound in tracer studies without compromising metabolic relevance?
- Methodological Approach :
- DoE (Design of Experiments) : Use factorial designs to test variables:
- Substrate concentration (0.1–10 mM).
- Incubation time (minutes to hours).
- Quenching methods (e.g., flash-freezing vs. acid treatment) .
- Validation : Cross-validate tracer incorporation using GC-MS/MS with stable isotope-labeled internal standards .
Data Analysis & Reproducibility
Q. What statistical frameworks are recommended for analyzing dose-response data involving this compound in cellular assays?
- Analytical Workflow :
Normalization : Adjust for plate-to-plate variability using Z-score standardization .
Curve Fitting : Apply non-linear regression models (e.g., Hill equation) with bootstrapping to estimate EC₅₀/IC₅₀ confidence intervals .
Outlier Detection : Use Grubbs’ test to exclude anomalous replicates .
- Reporting : Disclose data transformation steps and software (e.g., GraphPad Prism, R) in supplementary materials .
Q. How to ensure reproducibility in cross-laboratory studies using this compound?
- Best Practices :
- Detailed Metadata : Document synthesis batches, storage conditions, and QC reports (e.g., NMR spectra in SI) .
- Inter-lab Calibration : Share reference samples and harmonize protocols via ring trials .
- Open Data : Deposit raw datasets in repositories like Zenodo or Figshare with DOI links .
Theoretical & Mechanistic Inquiry
Q. What computational strategies elucidate the isotopic impact of this compound on lipid bilayer dynamics?
- Modeling Techniques :
- Coarse-Grained MD Simulations : Compare deuterated vs. non-deuterated systems for membrane fluidity .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate deuterium’s effect on reaction barriers in enzymatic oxidation .
- Validation : Correlate simulations with experimental neutron scattering data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
